Dimeric O2Oc Architecture with Internal Amide Bond vs. Linear Azido-PEGn-Acid Linkers: Conformational and Hydrogen-Bonding Differentiation
N3-O2Oc-O2Oc-OH features an internal amide bond (-CONH-) connecting two 8-amino-3,6-dioxaoctanoic acid (AEEA) units, resulting in a dimeric architecture with 16 rotatable bonds, a hydrogen-bond donor count of 2, and a hydrogen-bond acceptor count of 7 . In contrast, linear azido-PEG4-acid (CAS 1257063-35-6) contains a continuous PEG4 chain without an internal amide, possessing only 1 hydrogen-bond donor and 6 hydrogen-bond acceptors across a spacer length of approximately 17.7 Å . The internal amide in N3-O2Oc-O2Oc-OH provides both a partial rotational barrier and an additional hydrogen-bonding site, which can stabilize specific conformations in the ternary complex and reduce the entropic penalty of binding relative to a fully flexible linear PEG spacer of comparable atom count [1].
| Evidence Dimension | Molecular architecture: rotatable bonds, H-bond donors/acceptors, spacer topology |
|---|---|
| Target Compound Data | 16 rotatable bonds; 2 H-bond donors; 7 H-bond acceptors; dimeric AEEA architecture with internal -CONH- amide bond; tPSA 118–152 Ų; LogP -0.5 |
| Comparator Or Baseline | Azido-PEG4-acid (CAS 1257063-35-6): ~11 rotatable bonds; 1 H-bond donor; 6 H-bond acceptors; linear PEG4 chain; spacer length 17.7 Å. Azido-PEG2-acid (CAS 1312309-63-9): ~8 rotatable bonds; 1 H-bond donor; 4 H-bond acceptors; LogP ≈ -0.35. |
| Quantified Difference | N3-O2Oc-O2Oc-OH has 5 more rotatable bonds than Azido-PEG4-acid and 8 more than Azido-PEG2-acid; 1 additional H-bond donor relative to both linear PEG analogs; internal amide introduces a partial conformational restriction absent in linear PEG spacers. |
| Conditions | Calculated molecular descriptors; structural analysis from SMILES and InChI strings; PubChem computed properties. |
Why This Matters
The internal amide bond provides a discrete conformational 'kink' and additional H-bonding capacity not present in linear PEG spacers, which can differentially affect ternary complex geometry in PROTAC design and conjugate solubility in ADC development.
- [1] PeptideDB. N3-O2Oc-O2Oc-OH. PubChem CID 49794442; LogP -0.5; tPSA 118. View Source
